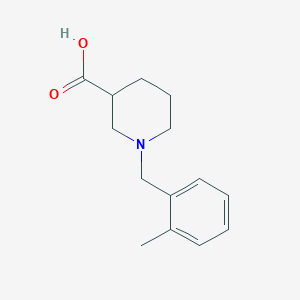

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQYQFAXHRNQCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401816 |

Source

|

| Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896047-10-2 |

Source

|

| Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, plausible synthetic routes with detailed protocols, and expected spectroscopic characteristics. Furthermore, it explores the potential biological significance and applications of this compound class, drawing on established knowledge of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel piperidine-based compounds.

Introduction and Chemical Identity

1-(2-Methylbenzyl)piperidine-3-carboxylic acid belongs to the class of N-substituted piperidine carboxylic acids. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties and to present substituents in a defined three-dimensional orientation. The introduction of a 2-methylbenzyl group on the piperidine nitrogen and a carboxylic acid at the 3-position creates a chiral center, suggesting the existence of enantiomers with potentially distinct biological activities.

The N-benzylpiperidine motif is recognized for its role in establishing crucial interactions, such as cation-π interactions, with biological targets. The structural flexibility of this motif allows for the fine-tuning of both efficacy and physicochemical properties in drug development.

Chemical Structure:

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol: N-Alkylation

-

To a solution of piperidine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 2.0-3.0 eq.). The choice of a polar aprotic solvent facilitates the SN2 reaction. An excess of a solid base is used to ensure complete neutralization of the acid formed.

-

Add 2-methylbenzyl chloride (1.1-1.2 eq.) to the suspension. A slight excess of the alkylating agent ensures complete consumption of the starting piperidine derivative.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Heating is necessary to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Route 2: Reductive Amination

Reductive amination is another powerful method for the formation of C-N bonds. This route involves the reaction of piperidine-3-carboxylic acid with 2-methylbenzaldehyde in the presence of a reducing agent.

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

-

Dissolve piperidine-3-carboxylic acid (1.0 eq.) and 2-methylbenzaldehyde (1.0-1.1 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) to the solution in portions. NaBH(OAc)₃ is a preferred reagent for reductive amination as it is selective for the reduction of the in situ formed iminium ion over the aldehyde.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically carried out at ambient temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as described for the N-alkylation route.

Spectroscopic Analysis

The structural elucidation of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid would rely on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Signals in the range of 7.0-7.5 ppm corresponding to the four protons of the 2-methylbenzyl group. - Benzyl CH₂: A singlet around 3.5-3.7 ppm. - Piperidine protons: A complex series of multiplets between 1.5 and 3.5 ppm. The proton at C3 will be coupled to the adjacent protons. - Methyl group: A singlet around 2.3-2.4 ppm. - Carboxylic acid OH: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon: A signal in the range of 170-180 ppm. - Aromatic carbons: Signals between 125 and 140 ppm. - Benzyl CH₂: A signal around 60-65 ppm. - Piperidine carbons: Signals in the aliphatic region, typically between 20 and 60 ppm. - Methyl carbon: A signal around 18-22 ppm. |

| FT-IR | - O-H stretch: A broad absorption band from 2500-3300 cm⁻¹ for the carboxylic acid. - C=O stretch: A strong absorption band around 1700-1730 cm⁻¹. - C-H stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. - C-N stretch: An absorption in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry | - (ESI+) : Expected [M+H]⁺ ion at m/z 234.14. - (ESI-) : Expected [M-H]⁻ ion at m/z 232.13. - Fragmentation: A prominent fragment corresponding to the loss of the carboxylic acid group and/or cleavage of the benzyl group. |

Potential Applications and Biological Relevance

Derivatives of piperidine are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. The N-benzylpiperidine scaffold, in particular, is found in numerous approved drugs and clinical candidates.

Potential Therapeutic Areas:

-

Neuropharmacology: N-substituted piperidines are known to interact with various receptors and transporters in the central nervous system. For instance, some derivatives act as inhibitors of neurotransmitter reuptake.

-

Oncology: The piperidine moiety is a key component of several anticancer agents.

-

Infectious Diseases: Piperidine-containing compounds have shown promise as antiviral and antibacterial agents.

The presence of the carboxylic acid group in 1-(2-Methylbenzyl)piperidine-3-carboxylic acid offers a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for biological screening. The specific 2-methyl substitution on the benzyl ring can influence the conformational preference of the molecule and its interaction with biological targets, potentially leading to improved selectivity or potency compared to the unsubstituted benzyl analog.

Conclusion

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization. The described synthetic protocols are robust and adaptable, and the predicted spectroscopic data offer a clear roadmap for structural verification. The exploration of this and related molecules could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

-

2a-biotech. 1-(2-METHYLBENZYL)PIPERIDINE-3-CARBOXYLIC ACID. Available at: [Link]

1-(2-Methylbenzyl)piperidine-3-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

This guide provides a comprehensive technical overview of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural features, a robust methodology for its synthesis, state-of-the-art techniques for its structural elucidation, and its potential significance within the pharmaceutical landscape. This document is designed to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity, solubility, and metabolic stability.[1][2] Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a particularly important derivative, recognized primarily as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3]

This guide focuses specifically on 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a molecule where the piperidine nitrogen is functionalized with a 2-methylbenzyl group. This substitution is of strategic interest as it introduces a lipophilic aromatic moiety with a defined steric profile, which can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic properties. Understanding the precise molecular structure and developing reliable methods for its synthesis and characterization are critical first steps in exploring its therapeutic potential.

Section 1: Molecular Structure and Physicochemical Properties

The foundational aspect of any new chemical entity is its molecular structure. 1-(2-Methylbenzyl)piperidine-3-carboxylic acid combines the flexible, chair-conformation of the piperidine ring with a substituted aromatic group and a carboxylic acid function.

Two-Dimensional Structure and Key Features

The molecule consists of a piperidine ring substituted at the 1-position (the nitrogen atom) with a 2-methylbenzyl group and at the 3-position with a carboxylic acid. The presence of a chiral center at the C3 position of the piperidine ring means the molecule can exist as two enantiomers, (R)- and (S)-1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Caption: 2D Chemical Structure of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Predicted Physicochemical Properties

Quantitative estimation of physicochemical properties is essential for predicting a compound's behavior in biological systems. The following properties are calculated based on established computational models.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₁₉NO₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 233.31 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| pKa (Piperidine Nitrogen) | ~9.0 - 10.0 | Influences the compound's charge and ability to form salt bridges. |

| cLogP | ~2.5 - 3.0 | Predicts lipophilicity, which impacts membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | Correlates with transport properties and blood-brain barrier penetration. |

Section 2: Synthesis and Purification Protocol

The synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can be reliably achieved via N-alkylation of a suitable piperidine-3-carboxylic acid precursor. The following protocol is based on well-established synthetic transformations for preparing N-substituted piperidines.[4][5]

Synthetic Workflow Diagram

The proposed synthesis follows a two-step pathway involving esterification of the starting material followed by reductive amination. This approach is chosen to avoid side reactions and ensure high purity of the final product.

Caption: Synthetic workflow for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Detailed Experimental Protocol

Trustworthiness through Rationale: This protocol is designed for reproducibility. The choice of a protecting group (methyl ester) for the carboxylic acid prevents unwanted reactions with the amine during alkylation. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild and highly selective for the reduction of iminium ions formed in situ, minimizing over-reduction.

Step 1: Synthesis of Methyl piperidine-3-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq).

-

Reaction: Cool the flask to 0 °C in an ice bath and slowly add methanol (MeOH, ~5 mL per gram of starting material).

-

Esterification: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the cooled suspension. Rationale: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification.

-

Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude solid is the hydrochloride salt of the product.

Step 2: Synthesis of Methyl 1-(2-methylbenzyl)piperidine-3-carboxylate

-

Setup: Dissolve the crude product from Step 1 in dichloromethane (DCM, ~10 mL per gram).

-

Neutralization & Amine Formation: Add triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt. Stir for 15 minutes. Add 2-methylbenzaldehyde (1.1 eq).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Rationale: This mild reducing agent is ideal for reductive amination, converting the intermediate iminium ion to the desired tertiary amine.

-

Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Step 3: Hydrolysis to 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

-

Setup: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Saponification: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Rationale: LiOH is a strong base that effectively hydrolyzes the methyl ester back to the carboxylic acid.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Isolation: Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product into a suitable organic solvent like ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure is the most critical step following synthesis. A combination of spectroscopic methods provides unambiguous evidence for the identity and purity of the compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the comprehensive structural analysis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid. These predictions are based on established principles of spectroscopy and data from analogous structures.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | -COOH | Broad, exchangeable proton of the carboxylic acid. |

| 7.1 - 7.3 | m | 4H | Ar-H | Aromatic protons of the 2-methylbenzyl group. |

| ~3.6 | s | 2H | Ar-CH₂-N | Benzylic protons adjacent to the piperidine nitrogen. |

| ~2.9 - 3.2 | m | 2H | Piperidine H2eq, H6eq | Equatorial protons adjacent to nitrogen, deshielded. |

| ~2.5 - 2.8 | m | 1H | Piperidine H3 | Proton at the chiral center, adjacent to COOH. |

| 2.3 | s | 3H | Ar-CH₃ | Methyl group on the aromatic ring. |

| ~2.0 - 2.4 | m | 2H | Piperidine H2ax, H6ax | Axial protons adjacent to nitrogen. |

| ~1.5 - 1.9 | m | 4H | Piperidine H4, H5 | Remaining piperidine ring protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | C =O | Carbonyl carbon of the carboxylic acid.[8] |

| ~136-138 | Ar-C (quaternary) | Aromatic carbons attached to the CH₂ and CH₃ groups. |

| ~125-131 | Ar-C H | Aromatic carbons bearing protons. |

| ~58-62 | Ar-C H₂-N | Benzylic carbon. |

| ~50-55 | Piperidine C 2, C 6 | Carbons adjacent to the nitrogen. |

| ~40-45 | Piperidine C 3 | Carbon bearing the carboxylic acid group. |

| ~25-30 | Piperidine C 4, C 5 | Remaining piperidine ring carbons. |

| ~18-20 | Ar-C H₃ | Methyl carbon on the aromatic ring. |

Table 3: Predicted IR and MS Data

| Technique | Expected Value | Interpretation |

| FT-IR (cm⁻¹) | 2500-3300 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[9] |

| ~2950, 2850 | Aliphatic C-H stretches. | |

| 1690-1720 (strong) | C=O stretch of the carboxylic acid.[7] | |

| HRMS (ESI+) | m/z = 234.1494 | [M+H]⁺ calculated for C₁₄H₂₀NO₂⁺. Confirms molecular formula. |

Section 4: Relevance and Potential in Drug Discovery

Piperidine derivatives are a cornerstone of modern pharmacology, with applications ranging from neuroscience to oncology.[2][10]

-

CNS Activity: The parent scaffold, nipecotic acid, is a known GABA transport inhibitor.[3] While the N-benzyl substitution often increases blood-brain barrier permeability, the specific 2-methylbenzyl group could be explored for its potential to fine-tune binding to GABA transporters or other CNS targets.

-

Anticancer Potential: Numerous piperidine-containing molecules exhibit anticancer properties by interacting with crucial signaling pathways.[10] The introduction of the 2-methylbenzyl group could confer novel interactions with targets such as kinases or protein-protein interaction surfaces.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent example of a 3D fragment. The piperidine core provides a defined exit vector from a non-planar structure, while the 2-methylbenzyl group explores a specific lipophilic pocket. Synthesizing a library of such derivatives is a common strategy in FBDD to rapidly explore chemical space.[5]

Conclusion

1-(2-Methylbenzyl)piperidine-3-carboxylic acid represents a synthetically accessible and medicinally relevant chemical scaffold. This guide has provided a comprehensive framework for its synthesis, purification, and detailed structural characterization, grounded in established scientific principles. The protocols and expected analytical data herein serve as a self-validating system for researchers, ensuring both the integrity of the experimental work and the confident identification of the target molecule. By understanding the nuances of its molecular structure, scientists are better equipped to utilize this compound as a building block in the rational design of next-generation therapeutics.

References

-

Chem-Impex. 1-Z-Piperidine-3-carboxylic acid. Available at: [Link]

-

Rather, M. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Available at: [Link]

-

Uddin, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Luchkin, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

D’hooghe, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

National Center for Biotechnology Information. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

-

National Center for Biotechnology Information. Nipecotic Acid. PubChem. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

Introduction

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a substituted derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. As such, derivatives of nipecotic acid are of significant interest to researchers in neuroscience and drug development for their potential therapeutic applications in neurological and psychological disorders.[1] This guide provides a detailed exploration of the synthetic pathways leading to 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, offering a comparative analysis of the primary synthetic strategies and detailed experimental protocols for the most efficient route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid fundamentally involves the N-alkylation of the piperidine ring of piperidine-3-carboxylic acid (nipecotic acid) with a 2-methylbenzyl group. Two primary strategies are predominantly employed for this transformation:

-

Reductive Amination: This approach involves the reaction of piperidine-3-carboxylic acid with 2-methylbenzaldehyde in the presence of a suitable reducing agent.

-

Direct N-Alkylation: This classic method entails the reaction of piperidine-3-carboxylic acid with a 2-methylbenzyl halide, such as 2-methylbenzyl chloride or bromide, in the presence of a base.

The choice between these pathways depends on several factors, including the availability of starting materials, desired yield, and scalability of the reaction.

Comparative Analysis of Synthetic Routes

| Feature | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Piperidine-3-carboxylic acid, 2-methylbenzaldehyde | Piperidine-3-carboxylic acid, 2-methylbenzyl halide |

| Key Reagents | Reducing agent (e.g., Sodium triacetoxyborohydride) | Base (e.g., Potassium carbonate) |

| Advantages | - Milder reaction conditions.[2] - Avoids the use of potentially lachrymatory benzyl halides. - Generally good yields and high selectivity. | - Conceptually straightforward SN2 reaction. - Can be cost-effective depending on the availability of the halide. |

| Disadvantages | - The aldehyde can be prone to oxidation. - The reducing agent can be sensitive to moisture. | - Risk of over-alkylation, though less of a concern with secondary amines.[3] - Benzyl halides can be irritants. - May require higher temperatures. |

Based on its milder reaction conditions and generally higher yields, reductive amination is often the preferred method for the synthesis of N-benzylated piperidines in a laboratory setting.

Recommended Synthetic Pathway: Reductive Amination

This section provides a detailed, step-by-step guide for the synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid via reductive amination.

Overall Reaction Scheme

Caption: Reductive amination of piperidine-3-carboxylic acid.

Mechanism of Reductive Amination

The reductive amination of a secondary amine with an aldehyde proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.[2]

Caption: Mechanism of reductive amination with a secondary amine.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Piperidine-3-carboxylic acid | 129.16 | 1.00 g | 7.74 mmol |

| 2-Methylbenzaldehyde | 120.15 | 0.93 g (0.91 mL) | 7.74 mmol |

| Sodium triacetoxyborohydride | 211.94 | 2.46 g | 11.61 mmol |

| 1,2-Dichloroethane (DCE) | - | 20 mL | - |

| Acetic Acid (optional) | 60.05 | 1-2 drops | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Dichloromethane (DCM) | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.00 g, 7.74 mmol) and 1,2-dichloroethane (20 mL).

-

Stir the suspension at room temperature. Add 2-methylbenzaldehyde (0.91 mL, 7.74 mmol).

-

(Optional) Add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion.[2]

-

Stir the mixture for 30 minutes at room temperature.

-

In one portion, add sodium triacetoxyborohydride (2.46 g, 11.61 mmol). Caution: The reaction may effervesce slightly.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Alternative Synthetic Pathway: Direct N-Alkylation

This method provides a viable alternative to reductive amination.

Overall Reaction Scheme

Sources

A Technical Guide to the Synthesis and Exploration of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for interacting with biological targets. The N-benzyl piperidine motif, in particular, is a frequently employed structural element used to modulate physicochemical properties and engage in crucial cation-π interactions with target proteins.[3] This guide provides an in-depth technical exploration of the 1-(2-Methylbenzyl)piperidine-3-carboxylic acid core, a scaffold that combines the benefits of the N-benzyl piperidine moiety with the versatile functionality of a carboxylic acid. We will detail robust synthetic strategies, propose a framework for the rational design of structural analogs, and outline a workflow for biological evaluation, providing researchers with a comprehensive playbook for investigating this promising chemical space.

The N-Benzylpiperidine-3-Carboxylic Acid Scaffold: A Privileged Core

The convergence of three key structural features defines the therapeutic potential of the 1-(2-Methylbenzyl)piperidine-3-carboxylic acid scaffold:

-

The Piperidine Ring: This saturated heterocycle is a common bioisostere for carbocyclic rings and serves as a non-planar scaffold that can minimize entropic penalties upon binding to a target. Its derivatives are found in over twenty classes of drugs, targeting everything from CNS disorders to cancer.[1][4]

-

The N-Benzyl Group: The addition of a benzyl group to the piperidine nitrogen introduces a key aromatic moiety for potential π-stacking or hydrophobic interactions within a binding pocket. The specific use of a 2-methylbenzyl group introduces a subtle steric constraint that can influence the rotational freedom around the N-benzyl bond, potentially locking the molecule into a more favorable bioactive conformation and improving selectivity. This motif is a versatile tool for fine-tuning efficacy and pharmacokinetic properties.[3]

-

The 3-Carboxylic Acid: This functional group provides a critical anchor for hydrogen bonding, salt bridge formation, or further chemical modification. It can be converted into esters, amides, or other bioisosteric groups to systematically probe structure-activity relationships (SAR) and optimize drug-like properties.[5]

The combination of these features creates a molecule with significant potential to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as cholinesterases or dipeptidyl peptidase IV (DPP-IV).[6][7]

Synthetic Strategies for the Core Scaffold

The synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can be approached through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The two most strategically sound disconnections are at the C-N bond formed between the piperidine nitrogen and the benzyl group.

This analysis reveals two primary forward synthetic strategies: Reductive Amination and direct N-Alkylation.

Route 1: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for the synthesis of N-alkylated amines.[8] This one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of a secondary amine (piperidine-3-carboxylic acid ester) and an aldehyde (2-methylbenzaldehyde), followed by in-situ reduction.

-

Causality Behind Experimental Choices:

-

Ester Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and improve solubility in organic solvents.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is milder and more selective than other hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its mildness prevents the reduction of the ester or aldehyde starting material, and it does not require acidic conditions for the reaction to proceed efficiently, thus broadening its functional group tolerance.

-

Route 2: N-Alkylation

This classical approach involves the direct reaction of the piperidine nitrogen with an electrophilic benzyl species, such as 2-methylbenzyl bromide or chloride.[10]

-

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to scavenge the acid (HBr or HCl) generated during the reaction.[10] This prevents the formation of the piperidinium salt, which would be unreactive towards further alkylation.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.

-

Key Consideration: A primary drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. This can often be mitigated by using the amine as the limiting reagent and slowly adding the alkyl halide.

-

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of ethyl 1-(2-methylbenzyl)piperidine-3-carboxylate, a direct precursor to the target acid.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

The Piperidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1] Among its many derivatives, the piperidine-3-carboxylic acid scaffold, with nipecotic acid as its parent compound, has emerged as a particularly versatile and privileged motif in drug discovery.[2] Initially recognized for its role as a γ-aminobutyric acid (GABA) uptake inhibitor, the applications of this scaffold have expanded significantly, now encompassing a wide range of therapeutic areas including oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This guide provides a comprehensive technical overview of the piperidine-3-carboxylic acid scaffold, delving into its pharmacological significance, the nuanced structure-activity relationships that govern its biological effects, and the synthetic strategies employed in the generation of novel derivatives. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to effectively leverage this remarkable scaffold in their drug discovery endeavors.

The Pharmacological Versatility of the Piperidine-3-Carboxylic Acid Scaffold

The unique structural and physicochemical properties of the piperidine-3-carboxylic acid scaffold contribute to its broad pharmacological utility. The six-membered heterocyclic ring offers a degree of conformational flexibility that allows for optimal binding to a variety of biological targets, while the carboxylic acid moiety provides a key interaction point, often mimicking endogenous ligands.[1]

Central Nervous System Applications: Beyond GABA Uptake Inhibition

The initial pharmacological interest in piperidine-3-carboxylic acid, or nipecotic acid, stemmed from its potent inhibition of GABA transporters (GATs), which leads to an increase in synaptic GABA levels and a subsequent enhancement of inhibitory neurotransmission.[2][6] This mechanism of action has been extensively explored for the treatment of epilepsy and anxiety disorders.[2] However, the therapeutic potential of this scaffold within the central nervous system (CNS) extends far beyond this initial application.

Derivatives of piperidine-3-carboxylic acid have been investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease.[3][5][7] These compounds can exert neuroprotective effects through various mechanisms, including the inhibition of acetylcholinesterase and the modulation of inflammatory pathways.[5] Furthermore, the piperidine nucleus is a key component in the development of monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease and depression.[8]

Anticancer Activity: A New Frontier

Recent research has highlighted the significant anticancer potential of piperidine-3-carboxylic acid derivatives.[4][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, and colon cancer.[9] The mechanisms underlying their anticancer activity are diverse and include the induction of a senescence-like phenotype in melanoma cells and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways.[4][8]

Anti-inflammatory and Other Therapeutic Applications

The piperidine-3-carboxylic acid scaffold has also demonstrated promise in the development of anti-inflammatory agents.[10] Derivatives have been shown to inhibit the upregulation of adhesion molecules, such as ICAM-1, which play a crucial role in the inflammatory response.[10] Additionally, novel piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a key enzyme involved in bone resorption, suggesting their potential as a therapeutic for osteoporosis.[2]

Structure-Activity Relationships: Tailoring Activity Through Chemical Modification

The biological activity of piperidine-3-carboxylic acid derivatives can be finely tuned through chemical modifications to the core scaffold. Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of new and improved therapeutic agents.

The Importance of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the piperidine ring is a crucial determinant of activity for many targets. For GABA uptake inhibition, this group mimics the endogenous ligand, GABA. However, in other applications, this group can be modified to a carboxamide to enhance activity or alter selectivity.[11] For instance, piperidine-3-carboxamide derivatives have shown potent activity as anaplastic lymphoma kinase (ALK) inhibitors.[11]

N-Substitution: A Gateway to Diverse Pharmacology

Substitution at the piperidine nitrogen atom (N1-position) is a common strategy to modulate the pharmacological profile of these compounds. The introduction of lipophilic groups at this position can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs. Furthermore, the nature of the N-substituent can dramatically alter the biological activity. For example, N-aralkyl derivatives of nipecotamide have been shown to be potent inhibitors of human platelet aggregation.[12]

Ring Substitution and Conformational Control

Substitution on the piperidine ring itself can also have a profound impact on activity. For instance, in the context of platelet aggregation inhibitors, a 3-substituent is essential for activity, while substitution at the 2- or 5-positions leads to a decrease in potency.[12]

The conformational preference of the piperidine ring is a key factor in receptor binding. The chair conformation is generally favored, and the orientation of the substituents (axial vs. equatorial) can significantly influence biological activity. NMR spectroscopy is a powerful tool for studying the conformational equilibrium of piperidine-3-carboxylic acid derivatives in solution.[13]

Synthetic Strategies: Accessing Chemical Diversity

A variety of synthetic routes have been developed to access the piperidine-3-carboxylic acid scaffold and its derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.

Synthesis of Chiral Piperidine-3-Carboxylic Acid Derivatives from L-Glutamic Acid

A versatile and efficient method for the enantiomerically pure synthesis of 3-amino-substituted piperidines utilizes L-glutamic acid as a chiral starting material. This multi-step synthesis provides a reliable route to key intermediates for further elaboration.

Experimental Protocol: Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine Derivatives

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

Step 2: Boc-Protection Protocol for Boc-protection would follow a standard procedure using Di-tert-butyl dicarbonate (Boc)2O and a suitable base.

Step 3: Reduction of the Di-ester A standard reduction protocol using a reducing agent like sodium borohydride (NaBH4) would be employed to reduce the di-ester to the corresponding diol.

Step 4: Tosylation of the Diol The diol is then converted to the di-tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 5: Cyclization to the Piperidine Ring The di-tosylate is cyclized by reaction with a primary amine to afford the desired 3-(N-Boc-amino)piperidine derivative.

Synthesis of N-Substituted Piperidine-3-Carboxamides

Amide coupling reactions are a common method for the synthesis of N-substituted piperidine-3-carboxamides. This can be achieved by reacting a protected piperidine-3-carboxylic acid with a desired amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: General Procedure for Amide Coupling

To a solution of the N-Boc-piperidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add EDC and the desired amine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Analytical Characterization and Biological Evaluation

Structural Elucidation

The synthesized piperidine-3-carboxylic acid derivatives are typically characterized using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the compounds. Conformational analysis can also be performed using variable temperature NMR studies.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Biological Assays

The biological activity of these compounds is assessed using a variety of in vitro and in vivo assays tailored to the specific therapeutic target.

Experimental Protocol: GABA Uptake Inhibition Assay [14]

1. Preparation of Synaptosomes: Synaptosomes are prepared from rat brain tissue (e.g., cerebellum or hippocampus) by homogenization and differential centrifugation.[14]

2. Incubation: Aliquots of the synaptosome preparation are incubated with [3H]GABA (e.g., 50 nM) in the absence or presence of the test compounds at various concentrations for a specified time (e.g., 15 minutes).[14]

3. Termination and Measurement: The uptake of [3H]GABA is terminated by rapid filtration, and the amount of radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

4. Data Analysis: The inhibitory potency of the test compounds is determined by calculating the IC50 value, which is the concentration of the compound that inhibits 50% of the [3H]GABA uptake.

Future Perspectives and Conclusion

The piperidine-3-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. Its inherent versatility and the well-established synthetic methodologies for its derivatization make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of this scaffold in emerging therapeutic areas, such as allosteric modulation and targeted protein degradation, holds significant promise.

Data Presentation

Table 1: Pharmacological Activities of Representative Piperidine-3-Carboxylic Acid Derivatives

| Derivative Class | Therapeutic Target | Mechanism of Action | Key Findings | Reference |

| Nipecotic Acid Esters | GABA Transporters | Inhibition of GABA uptake | Prodrug strategy to enhance brain penetration and anticonvulsant activity. | [1] |

| Piperidine-3-Carboxamides | Cathepsin K | Enzyme Inhibition | Potent inhibition of cathepsin K for potential osteoporosis treatment. | [2] |

| N-Arylpiperidine-3-Carboxamides | Cancer Cells | Induction of Senescence | Induces a senescence-like phenotype in melanoma cells. | [8] |

| Pyrazino[2,3-b][2][15]benzothiazine Derivatives | Adhesion Molecules | Inhibition of ICAM-1 Upregulation | Potent anti-inflammatory activity in animal models. | [10] |

Visualizations

Diagram 1: General Synthetic Scheme for N-Substituted Piperidine-3-Carboxamides

Caption: Synthetic workflow for N-substituted piperidine-3-carboxamides.

Diagram 2: Key Pharmacological Applications of the Piperidine-3-Carboxylic Acid Scaffold

Caption: Diverse therapeutic applications of the core scaffold.

References

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR Online Periodicals Repository. Retrieved February 7, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 7, 2026, from [Link]

-

Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.). Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved February 7, 2026, from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][15]benzothiazine as orally-active adhesion molecule inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Nipecotic acid directly activates GABAA-like ion channels. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (n.d.). bioRxiv. Retrieved February 7, 2026, from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers. Retrieved February 7, 2026, from [Link]

-

[3H]nipecotic acid binding to GABA uptake sites in human brain. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Inhibition of [ 3 H]GABA uptake by nipecotic acid. Aliquots of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (n.d.). eScholarship. Retrieved February 7, 2026, from [Link]

-

Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

1-(2-Methylbenzyl)piperidine-3-carboxylic acid as a CNS agent intermediate

This in-depth technical guide details the chemical architecture, synthesis, and pharmacological utility of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid (also known as N-(2-methylbenzyl)nipecotic acid). This compound serves as a critical lipophilic intermediate in the development of GABA uptake inhibitors targeting the GAT-1 transporter, a mechanism validated by the antiepileptic drug Tiagabine.

A Strategic Intermediate for CNS Therapeutics

Part 1: Executive Technical Summary

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a functionalized derivative of nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid itself is a potent inhibitor of GABA (gamma-aminobutyric acid) uptake, it is zwitterionic and too hydrophilic to cross the blood-brain barrier (BBB) effectively.

This intermediate represents a classic medicinal chemistry strategy: N-substitution with a lipophilic aryl moiety . The 2-methylbenzyl group serves two critical functions:

-

Lipophilic Anchor: Increases the LogP, facilitating passive diffusion across the BBB.

-

Steric Occlusion: The ortho-methyl group restricts conformational freedom, potentially enhancing binding selectivity for the GAT-1 transporter pocket compared to unsubstituted benzyl analogs.

Primary Application: Synthesis of GAT-1 inhibitors for epilepsy, anxiety, and neuropathic pain research. Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol

Part 2: Chemical Architecture & SAR Logic

The efficacy of this intermediate is grounded in the Structure-Activity Relationship (SAR) of GABA uptake inhibitors.[1]

-

The Nipecotic Acid Core: Mimics the GABA structure (bioisostere) but with a constrained conformation, locking the amino and carboxylic acid groups in a position favorable for transporter recognition.

-

The N-Substituent (2-Methylbenzyl):

-

Unsubstituted nipecotic acid has an IC₅₀ of ~1-10 µM for GABA uptake but zero CNS activity in vivo due to poor BBB penetration.

-

Adding the 2-methylbenzyl group creates a "lipophilic tail" that interacts with the hydrophobic domain of the GAT-1 transporter, significantly improving affinity and bioavailability.

-

-

Chirality: The (R)-enantiomer of nipecotic acid derivatives is generally 10-20 times more potent than the (S)-enantiomer. Therefore, stereoselective synthesis or resolution is a critical process step.

Diagram 1: Pharmacophore & SAR Map

Caption: SAR map illustrating the functional role of the 2-methylbenzyl moiety in GAT-1 inhibition.

Part 3: Synthetic Methodologies

Two primary routes are established for high-purity synthesis. Route A (Reductive Amination) is preferred for industrial scalability due to milder conditions and fewer side products compared to direct alkylation.

Route A: Reductive Amination (Preferred)

This method avoids the risk of quaternary ammonium salt formation (over-alkylation).

-

Reagents: Ethyl nipecotate, 2-Methylbenzaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/DCE.

-

Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Protocol:

-

Imine Formation: Dissolve Ethyl nipecotate (1.0 eq) and 2-Methylbenzaldehyde (1.1 eq) in Dichloroethane (DCE). Add catalytic Acetic Acid (1-2 drops). Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Quench: Stir overnight. Quench with saturated NaHCO₃.

-

Extraction: Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3.0 eq). Stir at 60°C until TLC confirms consumption. Acidify to pH 5-6 with 1M HCl to precipitate the zwitterionic product.

Route B: Direct Alkylation

Used when the benzyl halide is more readily available than the aldehyde.

-

Reagents: Ethyl nipecotate, 2-Methylbenzyl bromide, K₂CO₃, Acetonitrile (ACN).

-

Critical Control: Strict stoichiometry (1:1) and slow addition of the bromide are required to prevent bis-alkylation.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis via reductive amination to minimize over-alkylation byproducts.

Part 4: Analytical Profiling & Quality Control

For use as a pharmaceutical intermediate, the purity profile is critical.

Table 1: Key Analytical Specifications

| Test Parameter | Method | Acceptance Criteria | Notes |

| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Matches Reference | Diagnostic peaks: Benzyl CH₂ (~3.5 ppm), Ar-CH₃ (~2.3 ppm). |

| Purity | HPLC (C18 Column) | > 98.0% | Mobile Phase: ACN/Water (0.1% TFA). Gradient 10-90%. |

| Chiral Purity | Chiral HPLC | > 99% ee (if resolved) | Column: Chiralpak AD-H or OD-H. |

| Residual Solvents | GC-Headspace | < ICH Limits | Check for DCE/DCM (Class 2 solvents). |

| Water Content | Karl Fischer | < 1.0% | Product is hygroscopic; store in desiccator. |

NMR Interpretation (Diagnostic Peaks):

-

Aromatic Region: Multiplets at 7.1–7.3 ppm (4H) indicate the 2-methylbenzyl ring.

-

Benzylic Protons: Singlet or AB quartet around 3.5–3.6 ppm.

-

Ortho-Methyl: Singlet at ~2.35 ppm.

-

Piperidine Ring: Multiplets spanning 1.5–3.0 ppm.

Part 5: Handling & Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: The free acid is zwitterionic and may act as a fine powder. Use a fume hood to avoid inhalation.

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

-

Reactivity: Incompatible with strong oxidizing agents.

References

-

Krogsgaard-Larsen, P., et al. (1975). "GABA uptake inhibitors.[1][2][3] Synthesis and structure-activity studies of nipecotic acid derivatives." Journal of Medicinal Chemistry, 18(1), 125-129. Link

-

Braestrup, C., et al. (1990). "GABA uptake inhibitors: Structure-activity relationships and therapeutic potential." Epilepsy Research, 10, 159-173. Link

-

Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356. Link

-

Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Bioisosteres of nipecotic acid and guvacine." Journal of Medicinal Chemistry, 36(12), 1716-1725. Link

Sources

- 1. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: N-Substituted Piperidine Carboxylic Acids in Medicinal Chemistry

Executive Summary

N-substituted piperidine carboxylic acids represent a privileged scaffold in modern drug discovery, serving as the pharmacophore backbone for therapeutic agents ranging from antiepileptics to local anesthetics. Their structural versatility arises from the interplay between the piperidine ring conformation, the regiochemistry of the carboxylic acid (2-, 3-, or 4-position), and the physicochemical properties of the N-substituent.

This guide synthesizes the synthetic strategies, stereochemical considerations, and medicinal chemistry applications of these scaffolds. It is designed for researchers requiring actionable protocols and mechanistic insights rather than generic textbook definitions.

Part 1: Structural Classification & Chemical Space

The biological activity of this class is strictly governed by the position of the carboxylate group relative to the nitrogen atom.

| Common Name | IUPAC Name | Key Biological Target | Representative Drug |

| Pipecolic Acid | Piperidine-2-carboxylic acid | NMDA receptors, FKBP12 | Bupivacaine (Local Anesthetic), Rapamycin (Core fragment) |

| Nipecotic Acid | Piperidine-3-carboxylic acid | GABA Transporters (GAT-1) | Tiagabine (Antiepileptic) |

| Isonipecotic Acid | Piperidine-4-carboxylic acid | GPCRs (Muscarinic), Serine Proteases | Fexofenadine (Precursor fragment), Miglitol (Analog) |

Stereochemical Criticality

-

2-Substituted (Pipecolic): Possesses a chiral center at C2. The (S)-enantiomer (L-pipecolic acid) is the natural congener (metabolite of lysine). Inversion of configuration or racemization during N-substitution is a critical risk during synthesis due to the acidity of the

-proton. -

3-Substituted (Nipecotic): Chiral at C3. The (R)-enantiomer of nipecotic acid is often the bioactive form for GABA uptake inhibition, though Tiagabine utilizes the (R)-isomer.

-

4-Substituted (Isonipecotic): Achiral, unless further substituted on the ring.

Part 2: Synthetic Methodologies & Decision Logic

Selecting the correct synthetic route depends on the availability of the N-substituent precursor (halide vs. aldehyde) and the tolerance for harsh conditions.

Method A: Direct N-Alkylation (The Nucleophilic Route)

Used when the N-substituent is available as an alkyl halide or sulfonate.

-

Mechanism: SN2 displacement.

-

Critical Insight: For pipecolic acid derivatives, steric hindrance at the 2-position often requires elevated temperatures, which increases the risk of racemization. Use of polar aprotic solvents (DMF, CH3CN) with inorganic bases (K2CO3, Cs2CO3) is standard.

-

Self-Validating Check: Monitor the reaction for the formation of quaternary ammonium salts (over-alkylation), which is a common failure mode if the stoichiometry is not strictly controlled (1.05 eq alkyl halide).

Method B: Reductive Amination (The Chemoselective Route)

Preferred for complex N-substituents to avoid elimination side reactions common with alkyl halides.

-

Mechanism: Formation of an iminium ion followed by in situ reduction.

-

Reagents: Aldehyde/Ketone + NaBH(OAc)3 in DCE or THF.

-

Expertise Note: Using NaBH(OAc)3 instead of NaBH3CN avoids toxic cyanide byproducts and provides better chemoselectivity in the presence of other reducible groups.

Method C: De Novo Ring Synthesis (The Asymmetric Route)

Required when high enantiopurity of the piperidine ring is non-negotiable and separation of enantiomers is too costly.

-

Route: Cyclization of lysine derivatives (biomimetic) or Ring-Closing Metathesis (RCM) of diallyl amines.

Synthetic Decision Tree (Visualization)

Figure 1: Decision logic for selecting the optimal synthetic pathway based on stereochemical requirements and substrate availability.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride (Tiagabine Precursor)

This protocol illustrates the N-alkylation of a nipecotic acid ester followed by hydrolysis, a standard workflow for GABA uptake inhibitors.

Step 1: N-Alkylation

-

Reagents: Ethyl nipecotate (1.0 eq), 1-chloro-4,4-bis(3-methyl-2-thienyl)-3-butene (1.1 eq), K2CO3 (2.5 eq), KI (0.1 eq, catalyst).

-

Solvent: Anhydrous Toluene or Acetonitrile.

-

Procedure:

-

Charge a reaction vessel with Ethyl nipecotate and solvent under N2 atmosphere.

-

Add K2CO3 and KI.

-

Add the alkyl chloride dropwise.

-

Reflux for 12–24 hours. Validation: Monitor by TLC (SiO2, EtOAc/Hexane) until amine starting material disappears.[1]

-

Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Purify the oily residue via flash column chromatography.

-

Step 2: Ester Hydrolysis

-

Reagents: N-substituted ethyl ester (from Step 1), NaOH (2M aq), Ethanol.

-

Procedure:

-

Dissolve the ester in Ethanol.

-

Add 2M NaOH (3.0 eq).

-

Stir at room temperature for 4 hours. Note: Avoid heating to prevent degradation of the thiophene linker.

-

Isolation: Acidify carefully with 1M HCl to pH 3–4. Extract with DCM or EtOAc.

-

Salt Formation: Dissolve the free acid in dry EtOAc and treat with HCl/Ether to precipitate the hydrochloride salt.

-

Protocol 2: Asymmetric Synthesis of (S)-N-Boc-Pipecolic Acid

Utilizing a biomimetic approach starting from L-Lysine to ensure stereochemical integrity.

-

Diazotization/Cyclization: React L-Lysine with NaNO2 in HCl/AcOH. This triggers the formation of the

-chloro amine followed by internal cyclization with inversion of configuration (double inversion retains stereochemistry in some routes, but direct deamination usually yields the -

Chemical Standard (Corey-Link Reaction):

-

Start with

-Boc-L-lysine methyl ester. -

Oxidative deamination of the

-amine. -

Cyclization via reductive amination logic.

-

Part 4: Medicinal Chemistry Applications & SAR[2]

Case Study: Tiagabine (GABA Uptake Inhibitor)

Tiagabine acts by blocking GAT-1, increasing synaptic GABA levels.

-

Core: Nipecotic acid (mimics GABA).

-

Linker: 4-carbon spacer.[2]

-

Lipophilic Tail: Bis-thiophene moiety.

-

Mechanism: The nipecotic acid headgroup binds to the GABA recognition site on the transporter, while the lipophilic tail anchors the molecule in a hydrophobic pocket, preventing the transporter from cycling.

Case Study: Local Anesthetics (Pipecolic Acid Amides)

Mepivacaine and Bupivacaine are 2,6-xylidides of N-substituted pipecolic acid.

-

SAR Insight: The length of the N-alkyl chain dictates lipophilicity and duration of action.

-

N-Methyl (Mepivacaine): Lower pKa, faster onset, medium duration.

-

N-Butyl (Bupivacaine): Higher lipophilicity, higher protein binding, long duration, but higher cardiotoxicity.

-

Biological Activity Comparison Table

| Compound | Core Scaffold | N-Substituent | Indication | Mechanism |

| Nipecotic Acid | Piperidine-3-COOH | H | Experimental | GABA uptake inhibitor (No BBB crossing) |

| Tiagabine | Piperidine-3-COOH | Di(3-methyl-2-thienyl)butyl | Epilepsy | GAT-1 Inhibitor (Crosses BBB) |

| Mepivacaine | Piperidine-2-CONHR | Methyl | Local Anesthesia | Na+ Channel Blocker |

| Bupivacaine | Piperidine-2-CONHR | Butyl | Local Anesthesia | Na+ Channel Blocker (Potent) |

SAR Visualization (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) flow for transforming the core scaffold into bioactive drugs.

References

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry. (2025). Detailed SAR of mGAT4 inhibitors and allenic spacers.

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors. European Journal of Medicinal Chemistry. (2022). Review of Tiagabine and related analogs.

-

Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Beilstein Journal of Organic Chemistry. (2021). Covers stereoselective routes including RapL enzymatic pathways.

-

Method for preparing tiagabine and precursor compound. Google Patents (CN102827152B). Industrial synthesis protocols for N-alkylation steps.

-

Biosynthesis of Pipecolic Acid by RapL. Journal of the American Chemical Society. (2023). Mechanistic details on the cyclodeamination of lysine to pipecolic acid.

-

GABITRIL (tiagabine hydrochloride) Prescribing Information. FDA Access Data. Clinical pharmacology and pharmacokinetics.

Sources

1-(2-Methylbenzyl)piperidine-3-carboxylic acid safety and handling information

[1]

Executive Summary

1-(2-Methylbenzyl)piperidine-3-carboxylic acid (also known as N-(2-Methylbenzyl)nipecotic acid) is a specialized heterocyclic amino acid derivative.[1] Structurally, it consists of a nipecotic acid (piperidine-3-carboxylic acid) core N-alkylated with a 2-methylbenzyl group.[1]

This compound is primarily utilized in pharmaceutical research as a GABA uptake inhibitor analog .[1] It belongs to the same structural class as Tiagabine , a clinically approved anticonvulsant.[1] Consequently, while standard chemical safety applies, researchers must also treat this compound as a potential CNS-active agent , requiring containment protocols that exceed those of simple organic building blocks.

This guide provides a self-validating safety framework, moving beyond generic SDS data to address the specific risks associated with lipophilic amino acid derivatives and their bioactive potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Chemical Name | 1-(2-Methylbenzyl)piperidine-3-carboxylic acid | |

| Synonyms | N-(2-Methylbenzyl)nipecotic acid; 1-(o-Tolylmethyl)nipecotic acid | |

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Molecular Weight | 233.31 g/mol | |

| CAS Number | Not widely listed (Research Analog) | Treat as Novel Chemical Entity (NCE) |

| Physical State | Solid (Crystalline powder) | Likely off-white to beige |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Limited water solubility due to lipophilic benzyl group |

| pKa (Predicted) | ~3.5 (COOH), ~8.5 (Tertiary Amine) | Exists as zwitterion or salt in neutral media |

| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; potential BBB penetration |

Hazard Identification & Risk Assessment

GHS Classification (Inferred from Analogs)

Since specific toxicological data is often absent for research analogs, the Precautionary Principle dictates classification based on the most hazardous moieties (Nipecotic acid core + Benzyl halide precursors).[1]

-

Signal Word : WARNING

-

Hazard Statements :

Specific Biological Hazards (The "Hidden" Risk)

Unlike simple reagents, this molecule is designed to interact with the GABA Transporter (GAT-1) .

-

Mechanism : Inhibition of GABA reuptake increases synaptic GABA concentrations.[1]

-

Acute Symptoms : Inhalation of dust or accidental ingestion may lead to sedation, confusion, dizziness, or ataxia.

-